1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride, AldrichCPR, is an organic compound with the empirical formula C8H12Cl3N3 and a molecular weight of 256.56 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is typically used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthetic routes often involve the use of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the modulation of biological processes through its chemical interactions .
Vergleich Mit ähnlichen Verbindungen
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride can be compared with other similar compounds, such as:
- 1-methylbenzimidazole-5-amine
- 5-amino-1-methylbenzimidazole
- 1-methyl-1H-benzimidazol-5-amine
These compounds share similar chemical structures but may differ in their specific properties and applications . The uniqueness of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride lies in its specific chemical properties and the range of applications it supports.
Eigenschaften
Molekularformel |
C8H12Cl3N3 |
---|---|
Molekulargewicht |
256.6 g/mol |
IUPAC-Name |
1-methylbenzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C8H9N3.3ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;;/h2-5H,9H2,1H3;3*1H |
InChI-Schlüssel |
XSEHQKGGQSWUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.